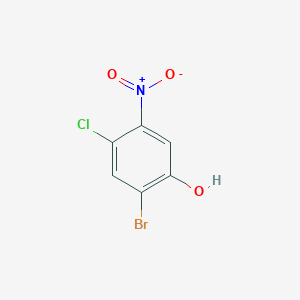

2-Bromo-4-chloro-5-nitrophenol

Description

Overview of Substituted Phenols and Nitroaromatic Compounds in Organic Chemistry

Substituted phenols are derivatives of phenol (B47542) (C6H5OH) where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other atoms or functional groups. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, meaning it increases the reactivity of the ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. rsc.orgnih.gov The acidity of the phenolic proton is also a key characteristic, influenced by the nature of the substituents on the ring. nih.gov

Nitroaromatic compounds are defined by the presence of a nitro group (-NO2) attached to an aromatic ring. acs.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. acs.orgnih.gov This electron-withdrawing nature also increases the acidity of phenols when present on the same ring. nih.gov Nitroaromatic compounds are synthesized primarily through nitration reactions, typically using a mixture of nitric acid and sulfuric acid. researchgate.netacs.org They serve as crucial intermediates in the synthesis of a wide array of chemicals, including dyes, polymers, and pharmaceuticals. researchgate.netacs.org

Significance of Halogenation and Nitration in Aromatic Systems

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that introduce halogen and nitro groups, respectively, onto an aromatic ring. mdpi.commdpi-res.com These reactions are pivotal in organic synthesis for several reasons.

Halogenation introduces a halogen atom that can serve as a versatile handle for further functionalization. glfc.org Haloarenes are key precursors in numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds. glfc.org The presence of halogens also modulates the electronic properties and lipophilicity of a molecule. organic-chemistry.org

Nitration is significant not only for the properties the nitro group itself imparts but also because the nitro group can be readily reduced to an amino group (-NH2). rsc.orgsci-hub.se This transformation provides a primary route to aromatic amines, which are themselves important building blocks for a vast range of more complex molecules. The strong deactivating effect of the nitro group can also be strategically employed to control the regioselectivity of subsequent substitution reactions. sci-hub.se

The combination of halogenation and nitration on a single aromatic ring, as seen in halogenated nitrophenols, creates a molecule with a complex pattern of reactivity, influenced by the competing or reinforcing directing effects of the various substituents. rsc.org

Structural Features and Reactivity Landscape of 2-Bromo-4-chloro-5-nitrophenol within the Nitrophenol Class

2-Bromo-4-chloro-5-nitrophenol is a polysubstituted aromatic compound with the molecular formula C6H3BrClNO3. Its structure features a phenol ring with a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 5 relative to the hydroxyl group.

The reactivity of 2-Bromo-4-chloro-5-nitrophenol is dictated by the electronic effects of its substituents:

Hydroxyl group (-OH): An activating, ortho-, para-director.

Bromine (-Br) and Chlorine (-Cl): These halogens are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation of electron density. organic-chemistry.org

Nitro group (-NO2): A strongly deactivating, meta-director. acs.org

The positions of these groups create a complex interplay of directing effects for any further substitution reactions. The phenolic hydroxyl group makes the compound acidic, with its acidity enhanced by the electron-withdrawing nitro and halogen substituents. nih.gov The presence of the bromine and chlorine atoms provides sites for potential nucleophilic aromatic substitution reactions, although such reactions on aryl halides typically require harsh conditions or activation by strongly electron-withdrawing groups in the ortho or para positions. The nitro group can be reduced to an amine, and the phenolic hydroxyl can undergo reactions such as etherification or esterification.

The physical and chemical properties of 2-Bromo-4-chloro-5-nitrophenol and related compounds are summarized in the interactive data table below.

| Property | 2-Bromo-4-chloro-5-nitrophenol | 4-Bromo-2-chloro-5-nitrophenol | 2-Bromo-4-chloro-6-nitrophenol |

| CAS Number | 1073437-11-2 | 2091684-77-2 | 15969-10-5 |

| Molecular Formula | C6H3BrClNO3 | C6H3BrClNO3 | C6H3BrClNO3 |

| Molecular Weight | 252.45 g/mol | 252.45 g/mol | 252.45 g/mol |

| Appearance | White to off-white crystalline powder | - | - |

| Melting Point | ~110-115 °C | - | - |

Note: Data for some properties of the isomers may not be readily available in the searched sources.

Historical Development and Evolution of Research on Related Halogenated Nitrophenols

The study of halogenated nitrophenols is intrinsically linked to the broader history of organic chemistry, particularly the development of nitration and halogenation reactions in the 19th and 20th centuries.

The chemistry of nitro compounds began to develop in the early 19th century, with the synthesis of nitroaromatics like nitrobenzene (B124822) becoming a key industrial process. researchgate.net Picric acid (2,4,6-trinitrophenol), first prepared in 1771, was initially used as a yellow dye before its explosive properties were recognized. researchgate.net This highlights the early interest in nitrated phenols.

In the mid-20th century, research into halogenated organic compounds intensified. A significant driver for the investigation of halogenated nitrophenols was the search for new bioactive molecules. For instance, in the 1950s, extensive testing of over 6,600 chemical compounds revealed that halogenated nitrophenols were selectively toxic to sea lamprey larvae. This discovery led to the development and use of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) for controlling invasive sea lamprey populations in the Great Lakes.

The synthesis of increasingly complex halogenated nitrophenols has evolved with the development of more sophisticated synthetic methodologies. Early methods often relied on direct electrophilic nitration of halogenated phenols, which could lead to mixtures of isomers. Modern organic synthesis offers more regioselective methods, including directed ortho-metalation and transition-metal-catalyzed cross-coupling reactions, to construct polysubstituted aromatic compounds with precise substitution patterns. glfc.org

Throughout the latter half of the 20th century and into the 21st, the focus of research on nitro compounds has shifted from primarily developing explosives and propellants to utilizing them as versatile intermediates in organic synthesis. The unique electronic properties of halogenated nitrophenols continue to make them valuable building blocks for creating functional materials and potential pharmaceutical agents.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-chloro-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLYCESCXFTEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 4 Chloro 5 Nitrophenol

Catalytic Systems in Synthesis of 2-Bromo-4-chloro-5-nitrophenol

Catalysts play a pivotal role in electrophilic aromatic substitution reactions by enhancing the electrophilicity of the reacting species, thereby increasing reaction rates and influencing regioselectivity.

Electrophilic Catalysis

The introduction of halogen and nitro groups onto a phenolic ring typically involves electrophilic catalysis.

Nitration: The nitration of a phenol (B47542) derivative is generally achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Halogenation (Chlorination and Bromination): The halogenation of phenols is often facile due to the strong activating nature of the hydroxyl group. For chlorination and bromination, a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) is commonly employed. The catalyst polarizes the diatomic halogen molecule (e.g., Br₂), creating a stronger electrophile that can attack the electron-rich aromatic ring.

A plausible synthetic route could start with 4-chlorophenol. Nitration would likely yield a mixture of isomers, with the major product being 4-chloro-2-nitrophenol (B165678) due to the ortho, para-directing effect of the hydroxyl group. Subsequent bromination of 4-chloro-2-nitrophenol, catalyzed by a Lewis acid, would then be expected to introduce the bromine atom at the position ortho to the hydroxyl group and meta to the deactivating nitro group, yielding 2-bromo-4-chloro-6-nitrophenol, an isomer of the target compound. Achieving the desired 2-bromo-4-chloro-5-nitrophenol substitution pattern would require a different, carefully planned synthetic strategy, potentially involving blocking groups or starting from a precursor with a different substitution pattern.

Transition Metal-Mediated Transformations

Transition-metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Negishi), are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these methods are versatile, their direct application to the primary synthesis of 2-bromo-4-chloro-5-nitrophenol via the introduction of the halogen or nitro substituents is not the conventional approach. Electrophilic substitution is the more direct and common method for these specific transformations on an activated phenol ring. Transition metal catalysts, often based on palladium, copper, or nickel, are typically used to couple aromatic halides with other organic fragments, a process not required for the assembly of the target molecule from a simpler phenol. However, a patent for preparing high-purity 2-chloro-4-bromophenol does mention the use of a nano-catalyst composed of transition element hydrochlorides (copper, zinc, and silver chlorides) to control the regioselectivity of bromination.

Optimization of Reaction Conditions and Yield

The efficiency and selectivity of the synthesis of halogenated nitrophenols are highly dependent on the reaction conditions.

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in electrophilic aromatic substitution. For nitration, concentrated sulfuric acid often serves as both the catalyst and the solvent. In halogenation reactions, common solvents include halogenated hydrocarbons (like dichloromethane (B109758) or chloroform), carbon disulfide, or acetic acid. The solvent's polarity can influence the reaction rate and, in some cases, the regioselectivity of the substitution. For instance, a patent describing a general method for producing 2-bromo-4-chloro substituted phenols utilizes benzotrifluoride (B45747) for the chlorination step and acetic acid for the subsequent bromination step.

Temperature and Pressure Influence on Selectivity

Temperature is a key parameter in controlling the outcome of electrophilic aromatic substitutions.

Nitration: These reactions are highly exothermic and require careful temperature control to prevent over-nitration (dinitration, trinitration) and the formation of undesired byproducts. Reactions are typically run at low temperatures (e.g., 0-10 °C).

Halogenation: The temperature for halogenation reactions can influence the reaction rate and selectivity. A patented process for chlorinating a substituted phenol allows the temperature to rise exothermically to a range of 50 to 80°C, noting that lower temperatures are slow while higher temperatures may produce more byproducts.

Pressure is not typically a critical variable for these types of liquid-phase electrophilic substitution reactions under standard laboratory conditions.

Emerging Synthetic Methodologies

Modern synthetic chemistry seeks to improve reaction efficiency, safety, and environmental impact through new technologies.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and sometimes improve product purity by providing rapid and uniform heating. While specific applications to the synthesis of 2-bromo-4-chloro-5-nitrophenol are not documented, microwave-assisted electrophilic aromatic substitutions, including nitration and halogenation, have been successfully reported for other aromatic compounds. For example, catalyst-free, microwave-assisted amination reactions of related compounds like 2-chloro-5-nitrobenzoic acid have been shown to be highly efficient.

Flow Chemistry: Continuous flow chemistry involves pumping reagents through tubes or microreactors. This technique offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or hazardous reactions like nitration. It can improve safety, increase reproducibility, and allow for easier scaling-up of production. Although no specific flow chemistry protocols for 2-bromo-4-chloro-5-nitrophenol have been published, the synthesis of related nitroaromatic and halogenated compounds is an active area of research in this field.

Below is a table summarizing hypothetical reaction parameters based on general knowledge of similar syntheses.

| Reaction Step | Reagents | Catalyst | Solvent | Temperature |

| Nitration | HNO₃ | H₂SO₄ | H₂SO₄ | 0 - 10 °C |

| Chlorination | Cl₂ | FeCl₃ | Benzotrifluoride | 50 - 60 °C |

| Bromination | Br₂ | FeBr₃ | Acetic Acid | Room Temp. |

Purification and Isolation Techniques in Synthesis

Following the synthetic steps, the crude 2-Bromo-4-chloro-5-nitrophenol typically exists in a reaction mixture that may contain inorganic salts, acids, and organic byproducts. The initial workup often involves separating the organic phase from the aqueous phase.

Liquid-Liquid Extraction:

A common primary purification step involves liquid-liquid extraction. The reaction mixture is typically diluted with water and a water-immiscible organic solvent, such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. The target compound, being a largely non-polar organic molecule, will preferentially dissolve in the organic layer. This process helps in the removal of water-soluble impurities like inorganic salts and acids.

The organic phase is often washed sequentially with:

Water: To remove residual water-soluble impurities.

Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic reagents or byproducts.

Brine (Saturated Sodium Chloride Solution): To reduce the solubility of the organic compound in the aqueous phase and to aid in the separation of the two layers by breaking up emulsions. google.com

After extraction and washing, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove dissolved water. google.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude solid product.

Recrystallization:

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

For halogenated nitrophenols, common recrystallization solvents include:

Ethanol: Often used for its good balance of polarity and its ability to dissolve a wide range of organic compounds at elevated temperatures. google.com

Methanol: Another polar protic solvent that can be effective.

Mixtures of Solvents: A solvent pair, such as ethanol-water or dichloromethane-hexane, can be used. The compound is dissolved in the solvent in which it is more soluble, and then the second solvent (in which it is less soluble) is added until turbidity is observed. The solution is then heated until it becomes clear and allowed to cool slowly.

The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Activated Carbon Treatment:

In some cases, colored impurities may be present in the crude product. These can often be removed by treating the solution with activated carbon before recrystallization. The crude product is dissolved in a suitable solvent, and a small amount of activated carbon is added. The mixture is heated briefly and then filtered hot to remove the activated carbon, which adsorbs the colored impurities. The filtrate is then allowed to cool for crystallization. This technique is particularly useful in the purification of nitrophenols, which can sometimes be contaminated with colored byproducts. google.com

Column Chromatography:

For more challenging separations, or to achieve very high purity, column chromatography is a valuable technique. This method separates compounds based on their differential adsorption onto a stationary phase (such as silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent).

In the case of 2-Bromo-4-chloro-5-nitrophenol, a moderately polar compound, a typical setup would involve:

Stationary Phase: Silica gel is commonly used for compounds of this polarity.

Mobile Phase: A solvent system of varying polarity is used to elute the compounds from the column. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane is often employed. The polarity of the mobile phase can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product.

The separation is monitored by collecting fractions of the eluent and analyzing them by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. These fractions are then combined, and the solvent is evaporated to yield the purified 2-Bromo-4-chloro-5-nitrophenol.

Data on Purification Solvents:

The selection of an appropriate solvent is crucial for both extraction and recrystallization. The following table outlines the properties of common solvents used in the purification of halogenated nitrophenols.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Application Notes |

| Water | 100.0 | 10.2 | 80.1 | Used for washing the organic phase to remove inorganic impurities. Can be used in solvent pairs for recrystallization. |

| Ethanol | 78.4 | 4.3 | 24.5 | A common and effective solvent for recrystallization of nitrophenols. |

| Methanol | 64.7 | 5.1 | 32.7 | Another polar protic solvent suitable for recrystallization. |

| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A common extraction solvent due to its moderate polarity and immiscibility with water. |

| Dichloromethane | 39.6 | 3.1 | 9.1 | A versatile solvent for both extraction and as a component of the mobile phase in chromatography. |

| Hexane | 68.7 | 0.1 | 1.9 | A non-polar solvent used as a component of the mobile phase in chromatography and in solvent pairs for recrystallization. |

Chemical Reactivity and Derivatization of 2 Bromo 4 Chloro 5 Nitrophenol

Nucleophilic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group positioned ortho and para to the halogen atoms significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the displacement of the halide ions by a variety of nucleophiles.

Replacement of Halogen Atoms

In 2-bromo-4-chloro-5-nitrophenol, both the bromine and chlorine atoms are activated towards nucleophilic attack. The nitro group is ortho to the bromine atom and para to the chlorine atom. In such cases, the position para to the electron-withdrawing group is generally more activated due to superior resonance stabilization of the Meisenheimer complex intermediate. stackexchange.com The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group more effectively when the attack occurs at the carbon bearing the chlorine atom. stackexchange.com

Therefore, nucleophiles will preferentially attack the carbon at position 4, leading to the displacement of the chloride ion. This regioselectivity is a common feature in nucleophilic aromatic substitution on polysubstituted aromatic rings. stackexchange.com For instance, reaction with a nucleophile like sodium methoxide (B1231860) would be expected to yield 2-bromo-4-methoxy-5-nitrophenol. The relative reactivity of leaving groups in SNAr reactions can be complex, but the electronic stabilization of the intermediate often plays the decisive role.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Attacked Position | Halogen Leaving Group | Position Relative to Nitro Group | Intermediate Stabilization | Expected Outcome |

|---|---|---|---|---|

| C-4 | Chlorine | Para | High (charge delocalized onto nitro group) | Major Product |

| C-2 | Bromine | Ortho | Moderate | Minor or no product |

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-bromo-4-chloro-5-nitrophenol is nucleophilic and can readily undergo reactions such as esterification and etherification.

Esterification: The compound can be converted to its corresponding ester by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 2-bromo-4-chloro-5-nitrophenyl acetate (B1210297).

Etherification: The synthesis of ethers can be achieved via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This ion can then react with an alkyl halide, like methyl iodide or ethyl bromide, to form the corresponding ether, such as 2-bromo-4-chloro-1-methoxy-5-nitrobenzene.

Electrophilic Aromatic Substitution Reactions on the Ring System

Further electrophilic aromatic substitution on the 2-bromo-4-chloro-5-nitrophenol ring is significantly hindered. The ring is heavily substituted with three electron-withdrawing groups (nitro, bromo, chloro), which strongly deactivate it towards attack by electrophiles. infinitylearn.comsarthaks.com

While the phenolic hydroxyl group is a powerful activating, ortho-para directing group, all the positions it activates (C2, C4, and C6) are already occupied. quora.com The combined deactivating effect of the nitro and halogen substituents outweighs the activating effect of the hydroxyl group for the remaining vacant positions (C3 and C6). Consequently, forcing conditions, such as the use of strong acids and high temperatures, would be required for any further substitution, and such reactions are likely to result in low yields or decomposition of the starting material.

Reduction Reactions of the Nitro Group to Amino or Hydroxylamino Derivatives

The nitro group is readily reduced to an amino group or intermediate derivatives like the hydroxylamino group using various methods. This transformation is one of the most common and useful reactions for nitroaromatic compounds.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective method for the reduction of nitro groups. The reaction is typically carried out using hydrogen gas and a metal catalyst.

A significant challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, the reductive cleavage of the carbon-halogen bond. researchgate.net However, careful selection of the catalyst and reaction conditions can achieve high selectivity for the nitro group reduction. Platinum-based catalysts, sometimes modified with other metals, have shown high activity and selectivity in the hydrogenation of chloronitrobenzene derivatives. researchgate.netnih.gov The product of the selective reduction of 2-bromo-4-chloro-5-nitrophenol is 2-amino-6-bromo-4-chlorophenol. achemblock.comaboundchem.com

Table 2: Catalytic Hydrogenation of Halogenated Nitroaromatics

| Catalyst System | Substrate Example | Key Finding | Selectivity for Amino Group |

|---|---|---|---|

| Pt/C | m-chloronitrobenzene | Addition of Na2CO3 reduces dehydrohalogenation | High (96%) |

| Ni-Pt bimetallic | m-chloronitrobenzene | Shows almost complete selectivity but lower activity | Very High (>99%) |

| Pt/ZrO2/Zeolite | p-chloronitrobenzene | Synergistic effect leads to superior performance | Very High (>99.9%) |

Chemical Reduction Methods

A wide range of chemical reagents can reduce the nitro group, often with high chemoselectivity, leaving the halogen atoms intact.

Reduction to Amino Derivatives: A classic and reliable method for converting aromatic nitro compounds to anilines is the use of a metal in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). prepchem.com Sodium dithionite (B78146) (Na2S2O4) is another reagent used for the reduction of nitro groups to amines, as demonstrated in the synthesis of 2-amino-4-chlorophenol (B47367) from its corresponding nitro derivative. chemicalbook.com

Reduction to Hydroxylamino Derivatives: Under specific conditions, the reduction can be stopped at the intermediate hydroxylamine (B1172632) stage. The enzymatic reduction of 2-chloro-5-nitrophenol (B15424) to 2-chloro-5-hydroxylaminophenol has been demonstrated, showcasing a chemoselective reduction of an aromatic nitro group to a hydroxylamino group. nih.gov This suggests that similar controlled chemical reductions, for example using zinc dust in a buffered solution of ammonium (B1175870) chloride, could potentially yield 2-bromo-4-chloro-5-hydroxylaminophenol.

Table 3: Common Chemical Reducing Agents for Nitro Group

| Reagent | Product Type | Typical Conditions | Notes |

|---|---|---|---|

| Fe / HCl | Amine | Acidic, aqueous | Standard, cost-effective industrial method. prepchem.com |

| Sn / HCl | Amine | Acidic, aqueous | Classic laboratory method. |

| Na2S2O4 | Amine | Aqueous solution | Mild reducing agent. chemicalbook.com |

| Zn / NH4Cl | Hydroxylamine | Aqueous solution | Allows for partial reduction. nih.gov |

Oxidation Reactions of the Phenolic Ring

The phenolic hydroxyl group in 2-Bromo-4-chloro-5-nitrophenol imparts a susceptibility to oxidation, a reaction that can be harnessed to introduce new functionalities and alter the electronic properties of the aromatic ring.

Formation of Quinone Derivatives

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry, and 2-Bromo-4-chloro-5-nitrophenol is a potential substrate for such reactions. While specific studies on the direct oxidation of 2-Bromo-4-chloro-5-nitrophenol to its corresponding quinone are not extensively documented in publicly available literature, the general principles of phenol oxidation provide a strong theoretical basis for this conversion. The presence of the electron-donating hydroxyl group activates the aromatic ring towards oxidizing agents.

The oxidation of substituted phenols, such as 4-nitrophenol (B140041), has been shown to yield benzoquinone. researchgate.net This transformation typically proceeds through a phenoxy radical intermediate. The reaction conditions, including the choice of oxidant and solvent, play a crucial role in the efficiency and selectivity of the reaction. For a polysubstituted phenol like 2-Bromo-4-chloro-5-nitrophenol, the reaction would likely lead to a substituted benzoquinone, with the bromine, chlorine, and nitro groups remaining on the quinone ring, assuming they are stable to the oxidizing conditions.

| Reactant | Oxidizing Agent | Potential Product | Reaction Type |

| 2-Bromo-4-chloro-5-nitrophenol | Various (e.g., Fremy's salt, chromic acid) | 2-Bromo-4-chloro-5-nitro-1,4-benzoquinone | Oxidation |

Exploitation as a Building Block in Organic Synthesis

The diverse array of functional groups on 2-Bromo-4-chloro-5-nitrophenol makes it an attractive starting material for the synthesis of more complex molecules. The bromine and chlorine atoms, in particular, serve as handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Polyfunctionalized Aromatic Compounds

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with applications in materials science, medicinal chemistry, and agrochemicals. The order of reactions is critical in achieving the desired substitution pattern due to the directing effects of the existing substituents. libretexts.org Nitroaromatic compounds, including nitrophenols, are valuable precursors in the synthesis of a wide range of products, including pesticides and pharmaceuticals. nih.gov

Starting from 2-Bromo-4-chloro-5-nitrophenol, the existing substituents can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then undergo a plethora of further reactions such as diazotization followed by substitution. The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These transformations, combined with the potential for cross-coupling reactions at the halogenated positions, open up a vast chemical space for the creation of novel polyfunctionalized aromatic compounds.

Coupling Reactions and Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgacs.orgnih.govnih.govnih.govorganic-chemistry.orgnih.govmdpi.com These reactions provide efficient methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an aryl or vinyl halide. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org For 2-Bromo-4-chloro-5-nitrophenol, both the bromo and chloro substituents are potential sites for Suzuki-Miyaura coupling. The relative reactivity of these halogens is influenced by several factors, including the electronic environment and the specific catalyst system employed. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity could allow for selective, sequential coupling reactions.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com Similar to the Suzuki-Miyaura coupling, the bromo and chloro atoms on 2-Bromo-4-chloro-5-nitrophenol provide reactive sites for this transformation. The reaction would lead to the introduction of an alkenyl substituent on the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov The presence of both bromine and chlorine on the phenolic ring of 2-Bromo-4-chloro-5-nitrophenol offers opportunities for Sonogashira coupling to introduce alkynyl moieties. The regioselectivity of the coupling would again depend on the relative reactivity of the C-Br and C-Cl bonds. In di-substituted aryl halides, coupling often occurs preferentially at the more reactive halide, which is typically iodide over bromide, and bromide over chloride. libretexts.orgwikipedia.org

| Coupling Reaction | Reactants | Potential Product Feature |

| Suzuki-Miyaura | 2-Bromo-4-chloro-5-nitrophenol + Organoboron compound | Aryl or vinyl substituent |

| Heck | 2-Bromo-4-chloro-5-nitrophenol + Alkene | Alkenyl substituent |

| Sonogashira | 2-Bromo-4-chloro-5-nitrophenol + Terminal alkyne | Alkynyl substituent |

Structure-Reactivity Relationships in Chemical Transformations

The chemical behavior of 2-Bromo-4-chloro-5-nitrophenol is dictated by the interplay of its various functional groups. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring and the individual functional groups.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. nih.gov This effect is most pronounced at the ortho and para positions relative to the nitro group. In 2-Bromo-4-chloro-5-nitrophenol, the nitro group is meta to the hydroxyl group and ortho/para to the halogen atoms.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group can facilitate the displacement of the halogen atoms, particularly the one para to the nitro group (the chlorine atom in this case). The resonance structures of a related compound, 4-chloro-3-bromonitrobenzene, show that the positive charge is delocalized to the carbon bearing the chlorine, making it more susceptible to nucleophilic attack. stackexchange.com

The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key aspect of the structure-reactivity relationship for this molecule. Generally, the order of reactivity for aryl halides is I > Br > Cl. This trend allows for the possibility of selective functionalization at the bromine position while leaving the chlorine atom intact for subsequent transformations.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Chloro 5 Nitrophenol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

In a hypothetical FT-IR spectrum of 2-Bromo-4-chloro-5-nitrophenol, characteristic absorption bands would be expected. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The presence of a hydroxyl (-OH) group would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region.

Table 1: Expected FT-IR Absorption Bands for 2-Bromo-4-chloro-5-nitrophenol

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | 1360-1290 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium-Weak |

| C-Br Stretch | Below 800 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. The symmetric stretching vibration of the nitro group, which is strong in the IR spectrum, would also be expected to be a prominent band in the Raman spectrum. The vibrations of the benzene ring are often strong in Raman spectra. The C-Br and C-Cl stretching vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Hydrogen Environment Analysis

The ¹H NMR spectrum of 2-Bromo-4-chloro-5-nitrophenol is expected to show signals corresponding to the aromatic protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents, as well as the electron-donating effect of the hydroxyl group. Protons on an aromatic ring typically appear in the range of 6.0-9.0 ppm. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would display signals for each unique carbon atom in the benzene ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the hydroxyl group (C-OH) would be shifted downfield, while the carbons bearing the halogen and nitro groups would also experience significant shifts. Aromatic carbons typically resonate in the 100-170 ppm range. The "heavy atom effect" of bromine can sometimes lead to an upfield shift of the directly attached carbon compared to what would be expected based on electronegativity alone.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Bromo-4-chloro-5-nitrophenol

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| C-OH | 150-160 |

| C-Br | 110-125 |

| C-Cl | 120-135 |

| C-NO₂ | 140-150 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR techniques would be crucial for the definitive assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the complete molecular structure and assigning the positions of the substituents on the benzene ring.

Without access to actual spectral data for 2-Bromo-4-chloro-5-nitrophenol, a more detailed and specific analysis remains speculative. The scientific community would benefit from the acquisition and publication of this data to provide a complete characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 2-Bromo-4-chloro-5-nitrophenol promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure and the extent of conjugation.

The UV-Vis spectrum of a substituted phenol (B47542) is influenced by the nature and position of its substituents. The phenolic hydroxyl group (-OH), the bromine (-Br), and chlorine (-Cl) atoms act as auxochromes, which can modify the absorption maxima (λmax) and the molar absorptivity (ε) of the chromophoric benzene ring. The nitro group (-NO2), a strong chromophore and electron-withdrawing group, is expected to cause a significant bathochromic shift (red shift) of the absorption bands due to the extension of the conjugated system and the possibility of intramolecular charge transfer interactions.

Typically, substituted nitrophenols exhibit distinct absorption bands in the UV-Vis region. For instance, 4-nitrophenol (B140041) in a neutral aqueous solution shows an absorption maximum around 317 nm. However, in an alkaline medium, the formation of the 4-nitrophenolate (B89219) ion results in a pronounced red shift to approximately 400 nm, attributed to the increased delocalization of the negative charge across the molecule. researchgate.net For 2-Bromo-4-chloro-5-nitrophenol, one would anticipate characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, are associated with the aromatic system, while the n → π* transitions, of lower energy, involve the non-bonding electrons of the oxygen atoms in the hydroxyl and nitro groups.

Table 1: Hypothetical UV-Vis Spectral Data for 2-Bromo-4-chloro-5-nitrophenol

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~280 | ~8,000 | π → π |

| ~350 | ~15,000 | π → π (Intramolecular Charge Transfer) | |

| ~420 | ~2,000 | n → π | |

| Cyclohexane | ~275 | ~7,500 | π → π |

| ~340 | ~14,000 | π → π* (Intramolecular Charge Transfer) |

Note: The data in this table are illustrative and represent expected values based on the structure of the compound. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2-Bromo-4-chloro-5-nitrophenol (C6H3BrClNO3), the molecular weight is approximately 252.45 g/mol . nih.govchemscene.comnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The isotopic distribution of bromine (⁷⁹Br: ⁸¹Br ≈ 100:97.5) and chlorine (³⁵Cl: ³⁷Cl ≈ 100:32.5) would lead to a distinctive pattern for the molecular ion and its fragment ions containing these halogens.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). The loss of a hydroxyl radical (•OH) from the molecular ion is also a possibility for phenols. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or the halogen atoms. For instance, the fragmentation of a related compound, 4-bromophenol, shows a prominent molecular ion peak and fragments corresponding to the loss of CO and Br. nist.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Bromo-4-chloro-5-nitrophenol

| m/z | Proposed Fragment |

| 251/253/255 | [M]+• (Molecular Ion) |

| 205/207/209 | [M - NO2]+ |

| 222/224/226 | [M - NO]+• |

| 172/174 | [M - Br]+ |

| 216/218 | [M - Cl]+ |

| 126 | [M - Br - Cl - NO2]+ |

Note: The m/z values are approximate and represent the most abundant isotope for each element. The presence of isotopic clusters would be observed in an actual spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for 2-Bromo-4-chloro-5-nitrophenol itself is readily available in the searched literature, the technique is highly applicable to this compound, provided it can be crystallized. Alternatively, the structures of its derivatives or co-crystals can be determined.

For example, the crystal structure of a related Schiff-base derivative, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, has been determined. researchgate.net Such studies reveal crucial information including bond lengths, bond angles, and intermolecular interactions in the solid state. In the case of 2-Bromo-4-chloro-5-nitrophenol, a crystal structure would elucidate the planarity of the benzene ring, the orientation of the substituents, and the nature of intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, as well as halogen bonding. These interactions play a significant role in the packing of the molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of a 2-Bromo-4-chloro-5-nitrophenol Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Correlation of Spectroscopic Data with Theoretical Predictions

Computational chemistry provides a powerful means to complement and interpret experimental spectroscopic data. Using methods like Density Functional Theory (DFT), it is possible to predict various molecular properties, including UV-Vis spectra, vibrational frequencies, and NMR chemical shifts.

For instance, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. researchgate.net By modeling 2-Bromo-4-chloro-5-nitrophenol, one could calculate the energies of the electronic transitions and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Comparing these theoretical predictions with the experimental UV-Vis spectrum would allow for a more definitive assignment of the observed absorption bands to specific electronic transitions.

Similarly, theoretical calculations can aid in the interpretation of mass spectra by predicting the stability of different fragment ions. The correlation between experimental data and theoretical predictions provides a more robust and detailed understanding of the structural and electronic properties of 2-Bromo-4-chloro-5-nitrophenol. A study on a related Schiff-base compound demonstrated good agreement between the calculated and experimental UV-Vis spectra, validating the computational approach. researchgate.net

Table 4: Example of Correlation between Experimental and Theoretically Predicted UV-Vis Data

| Parameter | Experimental (Hypothetical) | Theoretical (TD-DFT/B3LYP/6-311++G(d,p)) |

| λmax 1 (nm) | ~280 | ~275 |

| λmax 2 (nm) | ~350 | ~345 |

| λmax 3 (nm) | ~420 | ~410 |

Note: The data presented is for illustrative purposes to show the expected correlation between experimental and theoretical values.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Chloro 5 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 2-bromo-4-chloro-5-nitrophenol at the atomic and electronic levels. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. nlss.org.in It is a powerful tool for predicting the geometry and electronic properties of molecules. DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular structure of substituted phenols to their lowest energy state. nih.gov For halogenated and nitrated phenols, DFT is effective in determining bond lengths, bond angles, and dihedral angles.

In a typical DFT study on a substituted phenol (B47542), the initial molecular geometry is optimized to a minimum on the potential energy surface. This optimized structure provides a theoretical prediction of the molecule's three-dimensional shape. For 2-bromo-4-chloro-5-nitrophenol, one would expect the aromatic ring to be essentially planar, with the substituents (bromo, chloro, nitro, and hydroxyl groups) lying in or close to the plane of the ring. The precise orientation of the hydroxyl and nitro groups would be determined by intramolecular interactions.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Substituted Phenols

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G+(d,p) | Geometry optimization and electronic structure calculations of nitrophenols. nih.gov |

| M06-2X | 6-31G** | Adsorption studies of nitrophenols on graphene. chemmethod.com |

| (RO)B3LYP | 6-311++G(2df,2p) | Calculation of O-H bond dissociation enthalpies in substituted phenols. researchgate.net |

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These methods are used to calculate various molecular properties with a high degree of accuracy. For instance, ab initio calculations have been employed to study the formation and degradation reactions of chlorinated phenols. nih.gov Techniques like the G2M/MP2 model chemistry have been used to determine activation energies for reactions involving these compounds. nih.gov

For 2-bromo-4-chloro-5-nitrophenol, ab initio methods could be used to calculate properties such as its dipole moment, polarizability, and vibrational frequencies. These calculations would provide a deeper understanding of the molecule's behavior and its interactions with other molecules and with electromagnetic fields.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For molecules with rotatable bonds, such as the hydroxyl group in a phenol, a PES can identify the most stable conformations.

For example, a study on 2-methoxy-5-nitrophenol (B41512) involved the calculation of the potential energy surface for the rotation of the hydroxyl and methoxy (B1213986) groups. rsc.org A similar analysis for 2-bromo-4-chloro-5-nitrophenol would involve mapping the energy changes as the O-H bond of the hydroxyl group and the C-N bond of the nitro group are rotated. This would reveal the most stable orientation of these groups relative to the aromatic ring and the other substituents, which is likely to be influenced by intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule.

In MEP maps, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For a molecule like 2-bromo-4-chloro-5-nitrophenol, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites susceptible to electrophilic attack. imist.ma Conversely, positive potential would likely be located on the hydrogen atom of the hydroxyl group. The presence of electronegative halogen atoms (bromine and chlorine) would also influence the charge distribution on the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. wikipedia.org For substituted nitrophenols, the HOMO is typically localized on the phenoxide moiety, while the LUMO is concentrated on the nitro group. nih.gov This indicates that the primary electronic transition involves a charge transfer from the substituted ring to the nitro group. The HOMO-LUMO gap for 2-bromo-4-chloro-5-nitrophenol would be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitro substituents.

Table 2: Conceptual Understanding of Frontier Molecular Orbitals

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. nih.gov |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. nih.gov |

| Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.de It provides a localized picture of the electron density in a molecule, corresponding to the familiar Lewis structure representation of bonds and lone pairs. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. For substituted phenols, including halogenated nitrophenols like 2-Bromo-4-chloro-5-nitrophenol, QSAR provides a cost-effective and efficient alternative to experimental testing for predicting various endpoints such as toxicity, reactivity, and environmental fate. jst.go.jpnih.gov

The fundamental principle of QSAR is that the variations in the properties or activities of a series of congeneric compounds are dependent on the changes in their molecular structure. These structural variations are quantified using molecular descriptors. For phenols, QSAR models often demonstrate that properties like toxicity are strongly dependent on hydrophobicity and electronic parameters. jst.go.jp The presence of electron-withdrawing groups, such as the nitro, bromo, and chloro substituents on the 2-Bromo-4-chloro-5-nitrophenol ring, significantly influences its electronic character and, consequently, its interactions with biological systems. nih.gov QSAR models for nitroaromatic compounds have been developed to predict toxicities against various organisms, where parameters related to hydrophobicity, electronic structure, and molecular size are typically found to be significant predictors. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into constitutional, topological, physicochemical, and electronic types. nih.govmdpi.com For 2-Bromo-4-chloro-5-nitrophenol, a variety of these descriptors can be computed using specialized software, providing the quantitative data needed for model development. nih.gov

Physicochemical descriptors, such as the logarithm of the octanol-water partition coefficient (logP), are crucial for modeling the hydrophobicity of phenols, which governs their transport and accumulation in biological membranes. jst.go.jp Electronic descriptors, derived from quantum chemical calculations, quantify the electronic distribution and reactivity of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. rjpn.org

Below is a table of computationally derived molecular descriptors for 2-Bromo-4-chloro-5-nitrophenol.

| Descriptor Name | Value | Descriptor Category |

| Molecular Weight | 252.45 g/mol | Constitutional |

| XLogP3 | 2.6 | Physicochemical |

| Hydrogen Bond Donor Count | 1 | Physicochemical |

| Hydrogen Bond Acceptor Count | 4 | Physicochemical |

| Polar Surface Area | 66.1 Ų | Physicochemical |

| Rotatable Bond Count | 1 | Topological |

| Heavy Atom Count | 12 | Constitutional |

| Complexity | 186 | Topological |

Data sourced from PubChem CID 20254191. nih.gov

Once a comprehensive set of molecular descriptors is generated, statistical methods are employed to build QSAR models that can predict chemical reactivity and physical parameters. For 2-Bromo-4-chloro-5-nitrophenol, such models would leverage its calculated descriptors to estimate properties that have not been experimentally measured.

Chemical Reactivity: The chemical reactivity of phenolic compounds can be predicted using quantum chemical descriptors. Density Functional Theory (DFT) is a common method for calculating these parameters. rjpn.orgrjpn.org Global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can reveal a molecule's stability and its propensity to engage in electrophilic or nucleophilic reactions. rjpn.org For instance, a high electrophilicity index for a nitrophenol suggests it would be a good electrophile, favoring reactions with nucleophiles. rjpn.org The HOMO-LUMO energy gap is another critical descriptor, where a smaller gap generally implies higher reactivity. acs.org

The following table outlines key quantum chemical descriptors and their significance in predicting reactivity.

| Quantum Chemical Descriptor | Significance | Typical Computational Method |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to electron-donating ability; ionization potential | DFT, B3LYP/6-311G |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electron-accepting ability; electron affinity | DFT, B3LYP/6-311G |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | ΔE = ELUMO - EHOMO |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule | Calculated from HOMO and LUMO energies |

| Chemical Hardness (η) | Measures resistance to change in electron distribution | Calculated from HOMO and LUMO energies |

Physical Parameters: QSAR models are extensively used to predict physical parameters like the acid dissociation constant (pKa). For substituted phenols, pKa is a critical parameter influencing their ionization state, solubility, and toxicity at a given pH. jst.go.jp QSAR studies have shown that pKa can be accurately predicted using electronic descriptors that reflect the influence of substituents on the acidity of the phenolic hydroxyl group. Hydrophobicity, quantified by logP, is another key parameter that is frequently predicted as it governs the partitioning of the compound in environmental and biological systems. jst.go.jp

Reaction Mechanism Prediction and Transition State Analysis through Computational Methods

Computational chemistry, particularly methods based on quantum mechanics, provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For 2-Bromo-4-chloro-5-nitrophenol, these methods can be used to map out the potential energy surface (PES) for reactions such as oxidation, reduction of the nitro group, or nucleophilic aromatic substitution.

The process involves identifying all relevant stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy reaction pathway. github.io The geometry of the transition state provides insight into the molecular configuration at the peak of the activation energy barrier.

Computational transition state searches are typically performed using optimization algorithms that aim to locate a structure with zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy). github.io A frequency calculation on the optimized geometry is then performed to confirm the nature of the stationary point. A true transition state will exhibit one and only one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. github.io

For example, DFT calculations could be applied to study the mechanism of the reduction of the nitro group in 2-Bromo-4-chloro-5-nitrophenol to an amino group, a common reaction for nitroaromatic compounds. This would involve calculating the energies of proposed intermediates and the activation energies for each step via their respective transition states. Similarly, the mechanism of degradation by radicals, such as hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals, can be investigated by modeling the abstraction of the phenolic hydrogen or the addition of the radical to the aromatic ring. acs.orgresearchgate.net

Solvent Effects and Implicit Solvation Models in Computational Studies

Most chemical and biological processes occur in a solvent, which can significantly influence molecular properties, reaction rates, and equilibrium constants. Computational studies must therefore account for these solvent effects to produce meaningful and accurate results. For a polar molecule like 2-Bromo-4-chloro-5-nitrophenol, interactions with a polar solvent like water are particularly important.

Implicit solvation models, also known as continuum models, are a computationally efficient way to incorporate solvent effects. mdpi.com These models treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant. The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized solvent is calculated. mdpi.com

Several implicit solvation models are widely used in computational chemistry:

Polarizable Continuum Model (PCM): This is one of the most popular models, where the cavity is defined as a series of interlocking spheres centered on the atoms of the solute. ias.ac.in

Solvation Model based on Density (SMD): This model uses the full solute electron density to define the cavity, offering a universal approach for any solvent for which key macroscopic descriptors are known. nih.gov

Conductor-like Screening Model (COSMO): This model approximates the solvent as a conducting medium, simplifying the electrostatic calculations.

These models are particularly valuable for predicting properties that are highly sensitive to the solvent environment, such as the pKa of phenols. The direct computational prediction of pKa involves calculating the Gibbs free energy change of the deprotonation reaction in solution, a value heavily influenced by the differential solvation of the neutral phenol and its corresponding phenoxide anion. nih.gov

For situations requiring higher accuracy, especially when specific solute-solvent interactions like hydrogen bonding are critical, hybrid or cluster-continuum models are employed. ias.ac.inresearchgate.net In these approaches, one or more explicit solvent molecules are included in the quantum mechanical calculation along with the solute, and this entire "cluster" is then embedded within a dielectric continuum. nih.gov This method provides a more accurate description of the local solvent environment around functional groups like the hydroxyl group of 2-Bromo-4-chloro-5-nitrophenol. nih.gov

Environmental Chemistry and Biodegradation Research on 2 Bromo 4 Chloro 5 Nitrophenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For substituted phenols, the primary abiotic degradation pathways are photolysis and hydrolysis.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of compounds by light. While general principles of photolysis for halogenated aromatic compounds are understood, specific studies on 2-Bromo-4-chloro-5-nitrophenol are lacking. Research on similar compounds, such as chloroxynil and bromoxynil, indicates that photoreactivity is influenced by the specific halogen substituents, with quantum yields varying between compounds nih.gov. For chlorophenols, photocatalytic degradation has been observed under visible light, a process that can be enhanced by the presence of catalysts like copper oxide and oxidants such as hydrogen peroxide researchgate.net. However, without specific experimental data for 2-Bromo-4-chloro-5-nitrophenol, its photolytic degradation mechanisms and byproducts remain uncharacterized.

Hydrolysis and Other Chemical Transformation Processes

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for a given compound can be influenced by pH, temperature, and the presence of other chemicals nih.gov. In general, the halogen and nitro group substituents on a phenol (B47542) ring can affect its susceptibility to hydrolysis. For instance, chlorobenzene undergoes hydrolysis to phenol only under high temperature and pressure byjus.com. While these general principles apply, specific data on the hydrolysis rates and products for 2-Bromo-4-chloro-5-nitrophenol are not available in published literature. Other abiotic transformations, such as reactions with naturally occurring minerals in soil and sediment, are known to contribute to the degradation of some chlorinated solvents, but this has not been specifically documented for 2-Bromo-4-chloro-5-nitrophenol navy.milehs-support.com.

Microbial Biotransformation and Mineralization Studies

The biodegradation of nitrophenols and their derivatives by microorganisms is a key area of environmental research jebas.orgresearchgate.net. However, the simultaneous presence of both bromine and chlorine atoms, in addition to a nitro group, makes 2-Bromo-4-chloro-5-nitrophenol a complex substrate for microbial enzymes nih.govfrontiersin.org.

Isolation and Characterization of Degrading Microbial Strains

Numerous bacterial strains have been isolated that can degrade various chloronitrophenols, such as Cupriavidus sp. and Burkholderia sp. nih.govnih.gov. For example, Stenotrophomonas sp. strain LZ-1 has been shown to degrade p-nitrophenol and other p-substituted phenols like 4-chlorophenol and 4-bromophenol oup.comoup.com. Microbial consortia have also been shown to be effective in degrading brominated organic compounds mdpi.com. Despite these advances with related compounds, there are no specific reports in the scientific literature describing the isolation and characterization of microbial strains capable of utilizing 2-Bromo-4-chloro-5-nitrophenol as a sole source of carbon and energy.

Identification of Catabolic Pathways (Oxidative and Reductive)

The catabolic pathways for substituted phenols can be either oxidative or reductive researchgate.net. For instance, the degradation of 2-chloro-4-nitrophenol can proceed through different pathways, including those that form hydroquinone or hydroxyquinol as intermediates nih.govplos.org. In some cases, degradation is initiated by the reduction of the nitro group, while in others, oxidative removal of the nitro or halogen groups occurs first researchgate.netnih.gov. The specific catabolic pathway for 2-Bromo-4-chloro-5-nitrophenol has not been elucidated, and it is unclear whether initial enzymatic attack would target the bromo, chloro, or nitro substituent.

Enzymatic Mechanisms of Degradation (e.g., Nitroreductases, Dehalogenases)

The microbial degradation of halogenated and nitrated aromatic compounds is mediated by specific enzymes. Monooxygenases and dioxygenases are often involved in the initial steps of ring hydroxylation and cleavage nih.govnih.gov. Nitroreductases can catalyze the reduction of the nitro group, while dehalogenases are responsible for the removal of halogen atoms nih.gov. The degradation of 2-chloro-4-nitrophenol, for example, can involve enzymes such as reductive dehalogenase and monooxygenases plos.org. Without isolated degrading organisms, the specific enzymes involved in the biotransformation of 2-Bromo-4-chloro-5-nitrophenol remain unknown.

Intermediate Metabolite Identification and Elucidation of Degradation Cascades

The biodegradation of the specific compound 2-bromo-4-chloro-5-nitrophenol has not been extensively documented in scientific literature. However, the degradation pathways of structurally similar halogenated nitrophenols, such as 2-chloro-5-nitrophenol (B15424) (2C5NP) and 2-chloro-4-nitrophenol (2C4NP), have been studied, providing a basis for proposing a likely degradation cascade for 2-bromo-4-chloro-5-nitrophenol.

Microbial degradation of halogenated nitrophenols can proceed through either oxidative or reductive pathways, often initiated by the modification of the nitro group. For compounds like 2C5NP, the degradation is initiated through a reductive mechanism. researchgate.netnih.gov This process typically involves the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH).

Following this initial reduction, a key step is the Bamberger rearrangement of the resulting 2-chloro-5-hydroxylaminophenol, which would lead to the formation of an aminohydroquinone derivative. researchgate.net In the case of 2-bromo-4-chloro-5-nitrophenol, this would likely be 2-amino-3-bromo-5-chlorohydroquinone. Subsequently, reductive dehalogenation occurs, where the halogen atoms (bromine and chlorine) are removed from the aromatic ring. This step is crucial as it detoxifies the compound by removing the halogens. The resulting aminohydroquinone can then undergo ring cleavage, breaking open the aromatic structure and allowing the resulting smaller molecules to be funneled into central metabolic pathways. researchgate.net

An alternative initial step observed in the degradation of other chlorinated nitrophenols is an oxidative mechanism, where a monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite. nih.gov This would lead to the formation of a halogenated hydroquinone. For 2-bromo-4-chloro-5-nitrophenol, this would result in 3-bromo-5-chlorohydroquinone. This intermediate would then be subject to dehalogenation and subsequent ring cleavage.

The table below outlines a hypothetical degradation cascade for 2-bromo-4-chloro-5-nitrophenol based on known pathways of similar compounds.

| Step | Reaction | Reactant | Intermediate Product | Enzyme Type (Putative) |

| 1 | Nitro group reduction | 2-Bromo-4-chloro-5-nitrophenol | 2-Bromo-4-chloro-5-hydroxylaminophenol | Nitroreductase |

| 2 | Bamberger rearrangement | 2-Bromo-4-chloro-5-hydroxylaminophenol | 2-Amino-3-bromo-5-chlorohydroquinone | Mutase |

| 3 | Reductive dehalogenation | 2-Amino-3-bromo-5-chlorohydroquinone | Aminohydroquinone | Dehalogenase |

| 4 | Ring cleavage | Aminohydroquinone | Aliphatic compounds | Dioxygenase |

Fate and Transport Studies in Soil and Aquatic Environments

The environmental fate and transport of 2-bromo-4-chloro-5-nitrophenol are influenced by a combination of its chemical properties and environmental factors. As with other nitrophenols, its journey through soil and water is governed by processes such as adsorption, volatilization, photolysis, and biodegradation. cdc.gov

In aquatic environments, the water solubility of nitrophenols suggests they can be transported with water flow. cdc.gov However, their fate is significantly influenced by photolysis, especially in surface waters where sunlight penetration is high. cdc.gov The presence of nitro and halogen substituents on the phenol ring can affect the rate of photodegradation. Biodegradation in aquatic systems is also a critical process, although halogenated phenols are generally more resistant to microbial breakdown than their non-halogenated counterparts. waterquality.gov.au Due to their low octanol-water partition coefficients, significant bioaccumulation in most aquatic organisms is not expected. waterquality.gov.au

In soil environments, the mobility of 2-bromo-4-chloro-5-nitrophenol is dictated by its adsorption to soil organic matter and clay particles. The extent of adsorption depends on soil properties such as organic carbon content, pH, and clay composition. Generally, phenols exhibit some degree of soil binding, which can reduce their leaching into groundwater. However, this binding also affects their bioavailability to microorganisms, potentially slowing down biodegradation rates. cdc.gov Biodegradation is a primary mechanism for the removal of nitrophenols from soil. cdc.gov The rate of degradation is influenced by soil conditions, including moisture, temperature, pH, and the presence of a competent microbial community.

Bioavailability and Transformation Kinetics in Environmental Systems

The transformation of nitrophenols in the environment does not always follow simple first-order kinetics. cdc.gov The rate of degradation can be influenced by the initial concentration of the contaminant, the density and activity of the microbial population, and various environmental parameters. For instance, in soil, the half-life of nitrophenols can vary from a few days in topsoil under aerobic conditions to much longer periods in subsoils or under anaerobic conditions. cdc.gov

Studies on related compounds have shown that the presence of halogens on the aromatic ring tends to increase the recalcitrance of the molecule, leading to slower degradation rates compared to non-halogenated phenols. waterquality.gov.au The transformation kinetics of 2-bromo-4-chloro-5-nitrophenol are expected to be influenced by the number and position of the halogen substituents.

Development of Bioremediation Strategies for Halogenated Nitrophenol Contaminants

Given the persistence and toxicity of halogenated nitrophenols, the development of effective bioremediation strategies is of significant interest. These strategies aim to enhance the natural degradation processes to remove these contaminants from the environment in a cost-effective and eco-friendly manner. nih.gov General approaches for the bioremediation of sites contaminated with halogenated nitrophenols include biostimulation and bioaugmentation.

Biostimulation involves the addition of nutrients (such as nitrogen and phosphorus sources) and electron acceptors (like oxygen) to the contaminated environment to stimulate the growth and activity of indigenous microorganisms that are capable of degrading the target pollutants. This approach is often preferred when a native degrading population is present but its activity is limited by environmental conditions.

Bioaugmentation, on the other hand, involves the introduction of specific microorganisms or microbial consortia with known degradative capabilities into the contaminated site. cas.cn This is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to degrade the contaminant. Fungi, with their extensive mycelial networks, are also being explored for the mycoremediation of halogenated nitrophenols, as they can enhance the interaction between enzymes and pollutants. mdpi.com